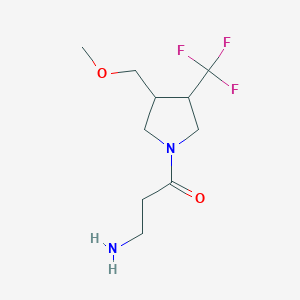
3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H17F3N2O2 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-(4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
3-Amino-1-(3-(methoxymethyl)-4-(methyl)pyrrolidin-1-yl)propan-1-one
3-Amino-1-(3-(methoxymethyl)-4-(chloromethyl)pyrrolidin-1-yl)propan-1-one
Biologische Aktivität
3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, an amino group, and methoxymethyl and trifluoromethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities and unique chemical properties.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural elements of the compound enhance its binding affinity, potentially modulating the activity of these targets.
- Enzyme Interaction : The presence of the pyrrolidine ring and amino group may facilitate interactions with various enzymes, impacting their catalytic activities.
- Receptor Modulation : The compound may also bind to specific receptors, influencing signaling pathways critical for cellular functions.
Pharmacological Implications
Research indicates that this compound has potential applications in drug discovery. Its unique chemical modifications improve solubility and bioavailability, making it a candidate for further pharmacological studies.
Data Table: Structural Features and Biological Implications
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Pyrrolidine ring, amino group, methoxymethyl group, trifluoromethyl group | Modulates enzyme and receptor activity | Drug development, medicinal chemistry |
| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks methoxymethyl group | Different chemical properties | Limited application |
| 3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-y)propan-1-one | Contains hydroxymethyl group | Affects reactivity and solubility | Varying applications |
Study on Binding Affinity
A recent study investigated the binding affinity of this compound to G protein-coupled receptors (GPCRs). The results indicated that the compound exhibits significant interaction with certain GPCR subtypes, suggesting its potential as a therapeutic agent in modulating GPCR-related pathways .
Synthesis and Optimization
The synthesis of this compound typically involves several key steps aimed at optimizing yield and efficiency. Techniques such as continuous flow reactors and the use of catalysts have been explored to enhance reaction conditions.
Comparative Analysis
Comparative studies with similar compounds revealed that the trifluoromethyl and methoxymethyl groups provide distinct advantages in terms of solubility and receptor binding characteristics. This positions this compound as a superior candidate for further development compared to its analogs .
Eigenschaften
IUPAC Name |
3-amino-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPZHHXGDLYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















